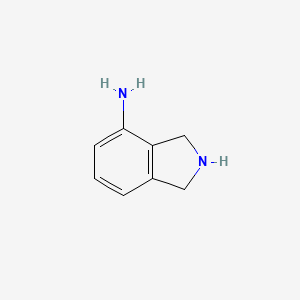

Isoindolin-4-amine

Descripción

Historical Context and Evolution of Isoindoline (B1297411) Derivatives in Medicinal Chemistry

The history of isoindoline derivatives in medicine is marked by a significant evolution in understanding and application. The most prominent early example is Thalidomide (B1683933), a drug with an isoindoline-1,3-dione (phthalimide) core that was introduced in the late 1950s. nih.gov Initially used as a sedative, its tragic teratogenic effects led to its withdrawal and highlighted the profound impact of stereochemistry on biological activity.

Decades later, a deeper understanding of its mechanism of action led to the repurposing of Thalidomide and the development of new, more potent analogues. This evolution sparked the creation of second-generation immunomodulatory drugs (IMiDs®) such as Lenalidomide and Pomalidomide, which were approved by the FDA in 2004 and 2013, respectively. nih.gov These compounds, which feature an amino group on the phthalimide (B116566) ring, are central to the treatment of multiple myeloma. nih.govgsconlinepress.com This journey from a notorious drug to a life-saving therapeutic class illustrates the remarkable evolution of isoindoline-based medicinal chemistry. Further modifications to the scaffold have yielded drugs like Apremilast, a PDE4 inhibitor, demonstrating the continued expansion of this chemical class into new therapeutic areas. nih.gov

Significance of the Isoindoline Core Structure as a Privileged Scaffold in Drug Discovery and Natural Products

The isoindoline ring system is widely regarded as a "privileged scaffold" in drug discovery. acs.orgtandfonline.comresearchgate.netnih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a versatile template for designing a wide range of biologically active compounds. researchgate.net The structural rigidity and defined three-dimensional orientation of substituents on the isoindoline core allow for precise interactions with protein binding sites.

The significance of this scaffold is underscored by its presence in a multitude of pharmaceuticals and natural products. nih.govresearchgate.netnih.gov Clinically approved drugs containing the isoindoline core are used to treat a variety of conditions, including cancer, inflammation, hypertension, and obesity. mdpi.com

Table 1: Examples of Marketed Drugs Featuring the Isoindoline Scaffold

| Drug Name | Core Structure | Primary Indication(s) |

|---|---|---|

| Thalidomide | Isoindoline-1,3-dione | Multiple myeloma, Erythema nodosum leprosum |

| Lenalidomide | Isoindoline-1,3-dione | Multiple myeloma, Myelodysplastic syndromes |

| Pomalidomide | Isoindoline-1,3-dione | Multiple myeloma, Kaposi's sarcoma |

| Apremilast | Isoindoline-1,3-dione | Psoriasis, Psoriatic arthritis |

| Chlorthalidone | Isoindolin-1-one (B1195906) | Hypertension, Edema |

| Mazindol | Isoindoline | Obesity (short-term) |

| Indoprofen | Isoindolin-1-one | Anti-inflammatory |

Beyond synthetic pharmaceuticals, the isoindoline motif is a key component of many natural products, particularly those derived from fungi and plants. researchgate.netnih.govnih.gov These natural compounds exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, and antiviral properties. researchgate.netnih.gov

Table 2: Examples of Natural Products Containing the Isoindoline/Isoindolinone Scaffold

| Natural Product | Source Type | Reported Biological Activity |

|---|---|---|

| Cytochalasans | Fungi | Cytotoxic |

| Stachybotrylactams | Fungi (Stachybotrys sp.) | Immunosuppressant, Endothelin antagonists |

| Hericenones | Mushroom (Hericium erinaceum) | Cytotoxic |

| Chartarutines | Sponge-derived fungus | Anti-HIV |

| Magallanesine | Plant (Berberis darwinii) | Alkaloid |

(Source: nih.govnih.govresearchgate.net)

Current Research Trajectories and Interdisciplinary Relevance of Isoindolin-4-amine and Related Structures

This compound, a specific derivative of the isoindoline scaffold, is a valuable compound in modern chemical research. It serves as a crucial building block and key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. angenechemical.com Its structure, featuring a reactive primary amine group on the benzene (B151609) ring, allows for a wide array of chemical modifications, making it a versatile starting point for creating diverse compound libraries. angenechemical.comresearchgate.net

Current research focuses on leveraging this compound and its related structures in several key areas:

Medicinal Chemistry: Researchers are actively synthesizing novel derivatives for various therapeutic targets. For example, isoindoline derivatives are being investigated as inhibitors of enzymes like prolyl dipeptidases (DPP8) and as potential treatments for neurological disorders, cancers, and infectious diseases. ontosight.aiontosight.airesearchgate.net The amino group of this compound is a key anchor point for adding pharmacophores to modulate biological activity.

Organic Synthesis: New and efficient synthetic methodologies are continuously being developed to produce substituted isoindolines and isoindolinones. arkat-usa.orgsioc-journal.cn These methods often employ multicomponent reactions or advanced catalytic systems, where starting materials like this compound can be used to generate skeletal diversity. researchgate.net

Materials Science: The chromophoric nature of the isoindole system has led to applications beyond medicine. Isoindole derivatives are used as industrial dyes and pigments, such as Pigment Yellow 139. nih.gov Research is also exploring their use as fluorescent probes and in the development of new materials with specific electro-optical properties. nih.govnih.gov

Catalysis: Metal-isoindoline complexes have emerged as versatile and tunable catalysts in various chemical reactions, including enzyme modeling and selective oxidations. researchgate.net

The chemical properties of this compound and its common salt form, this compound dihydrochloride (B599025), are foundational to its use in these research areas.

Table 3: Chemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound dihydrochloride |

|---|---|---|

| CAS Number | 92203-86-6 achemblock.com | 92259-85-3 |

| Molecular Formula | C₈H₁₀N₂ achemblock.com | C₈H₁₂Cl₂N₂ |

| Molecular Weight | 134.18 g/mol achemblock.com | 207.1 g/mol |

| IUPAC Name | This compound achemblock.com | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 114-116 °C |

(Source: achemblock.com)

The interdisciplinary relevance of this compound and the broader isoindoline family continues to grow as chemists find new ways to harness the scaffold's unique structural and functional properties for a wide range of scientific and technological advancements.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUKIGIRZNFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564154 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92203-86-6 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for Isoindolin 4 Amine and Its Derivatives

General Synthetic Routes for Isoindoline (B1297411) Scaffolds

The construction of the isoindoline core, a bicyclic system where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, is a well-established area of heterocyclic chemistry. pkusz.edu.cn Several classical and modern strategies are employed to create this foundational scaffold.

One of the most common approaches involves the reduction of phthalimide (B116566) derivatives . Phthalimides, which are readily prepared from phthalic anhydrides, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes to yield the corresponding isoindoline. pkusz.edu.cn Similarly, the reduction of phthalonitriles offers another pathway to the isoindoline core.

Intramolecular cyclization reactions are also a cornerstone of isoindoline synthesis. These can include:

Amination of 1,2-bis(halomethyl)benzenes : Reacting these dihalides with a primary amine or ammonia (B1221849) leads to the formation of the pyrrolidine ring fused to the benzene core. ua.es

Intramolecular Hydroamination : This involves the cyclization of ortho-alkenyl or ortho-alkynyl benzylamine (B48309) derivatives. The reaction can be catalyzed by acids or transition metals, leading to the formation of the C-N bond that closes the heterocyclic ring. ua.es

Reductive Amination : The reaction between o-phthalaldehyde (B127526) and an amine, followed by reduction, can form the isoindoline structure in a one-pot process. organic-chemistry.org

More complex strategies like Diels-Alder reactions and [2+2+2] cycloadditions of alkynes have also been developed to construct the isoindoline skeleton, often providing access to highly substituted derivatives. ua.es These methods highlight the versatility of synthetic approaches available for accessing this important heterocyclic system.

Direct and Targeted Synthesis Approaches for Isoindolin-4-amine

While general methods provide access to the core isoindoline structure, the targeted synthesis of specifically substituted analogues like this compound requires a more nuanced strategy. Direct synthesis often involves introducing the key amine functionality at the C-4 position either before or after the construction of the heterocyclic ring.

A prevalent strategy for synthesizing 4-amino substituted isoindolines and their derivatives involves the reduction of a corresponding 4-nitro precursor . This multi-step approach is a reliable method for introducing the amino group at the desired position. A plausible and common pathway is as follows:

Starting Material : The synthesis typically begins with a commercially available, appropriately substituted phthalic acid derivative, such as 3-nitrophthalic anhydride (B1165640). scielo.brvulcanchem.comsemanticscholar.org

Imide Formation : The anhydride is reacted with ammonia or a protected amine source to form the corresponding 4-nitrophthalimide. For example, heating 4-nitroisobenzofuran-1,3-dione with ammonia hydroxide (B78521) yields 4-nitroisoindoline-1,3-dione. scielo.br

Reduction of the Nitro Group : The crucial step is the selective reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. vulcanchem.comepo.orggoogle.com This transformation converts the 4-nitro group into the desired 4-amino group.

Reduction of the Imide : The final step to obtain the target this compound would be the reduction of the isoindoline-1,3-dione (a cyclic imide) to the corresponding isoindoline (a cyclic amine). This can be accomplished using powerful reducing agents like LiAlH₄.

This sequence, starting from a nitro-substituted precursor, is a well-documented route for producing key intermediates in the synthesis of pharmaceutically important molecules like pomalidomide, which is a 4-aminoisoindoline-1,3-dione derivative. google.com A similar strategy, replacing the final reduction of the dione (B5365651) for a full reduction to the amine, provides a targeted route to this compound. An alternative approach described in the literature for a related compound, 4,7-diaminoisoindoline-1,3-dione, starts with commercially available 4-aminoisoindoline-1,3-dione, which is then further functionalized. lsu.edu This indicates that precursors with the 4-amino group already installed are viable starting points for generating more complex derivatives. The parent compound, this compound, is commercially available as its dihydrochloride (B599025) salt, confirming its stability and accessibility. sigmaaldrich.com

Catalytic Strategies in Isoindoline Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and atom economy. The synthesis of isoindolines and their derivatives has significantly benefited from the development of transition metal-catalyzed reactions.

Transition Metal-Catalyzed Methodologies

Palladium, copper, and rhodium complexes are powerful catalysts for constructing the isoindoline scaffold and its derivatives, enabling transformations that are often difficult to achieve through classical methods.

Palladium catalysis is a versatile tool in organic synthesis, and its application to isoindoline synthesis is widespread.

C-H Carbonylation : Palladium catalysts can facilitate the carbonylation of C-H bonds. For instance, the intramolecular C-H carbonylation of readily available benzylamines, where the amine group acts as a directing group, provides a direct route to isoindolinone scaffolds. organic-chemistry.orgnih.gov These isoindolinones can then be subsequently reduced to the corresponding isoindolines. This method avoids the need for pre-functionalized starting materials and can utilize carbon monoxide (CO) gas or CO surrogates. organic-chemistry.org

Suzuki-Miyaura Cross-Coupling : This powerful C-C bond-forming reaction is not typically used to form the heterocyclic ring itself, but rather to build complex precursors. For example, an aryl halide can be coupled with an organoboron reagent to construct a substituted aromatic framework that is then elaborated into the isoindoline ring in subsequent steps. beilstein-journals.orgmdpi.com This allows for the synthesis of isoindolines with diverse substitution patterns on the aromatic ring.

Dehydrogenative Aromatization : While not a primary method for synthesizing the isoindoline scaffold, palladium catalysis can be used for the subsequent transformation of isoindolines into isoindoles. ua.es This dehydrogenative process removes hydrogen from the saturated heterocyclic ring to introduce aromaticity.

| Palladium-Catalyzed Reaction | Starting Material Example | Product Type | Key Features | Reference(s) |

| C-H Carbonylation | Free Primary Benzylamines | Benzolactams (Isoindolinones) | Uses NH₂ as a chelating group; can use CO gas or a surrogate. | organic-chemistry.orgnih.gov |

| Suzuki-Miyaura Coupling | Aryl Halides + Organoboron Reagents | Substituted Biaryls (Precursors) | Versatile C-C bond formation for precursor synthesis. | beilstein-journals.orgmdpi.com |

| Dehydrogenative Aromatization | Substituted Isoindolines | Aryl-substituted Isoindoles | Creates aromatic isoindole from saturated isoindoline. | ua.es |

Copper, being more earth-abundant and less expensive than palladium, has emerged as an attractive catalyst for various organic transformations, including the synthesis of nitrogen-containing heterocycles.

Aerobic Domino Reactions : Copper catalysts are effective in mediating aerobic domino (or cascade) reactions. A notable example is the synthesis of isoindolin-1-ylidene derivatives from ortho-formyl cinnamates and various amines. pkusz.edu.cn This process involves an amine annulation and a double dehydrogenation, using molecular oxygen from the air as the terminal oxidant, which makes it an environmentally friendly method. pkusz.edu.cnnih.gov Similarly, copper-catalyzed aerobic functionalization of benzylic C(sp³)–H bonds of 2-alkylbenzamides can yield 3-hydroxyisoindolinones. rsc.org

Decarboxylative Amination : Copper-catalyzed decarboxylative coupling reactions provide a pathway for C-N bond formation. While not a direct method for isoindoline ring formation, this strategy is crucial for synthesizing precursors. For example, the decarboxylative amination of propargylic carbamates can generate key intermediates for indole (B1671886) synthesis, and similar principles can be applied to other nitrogen heterocycles. nih.gov This highlights copper's role in installing amine functionalities, which is relevant for a target like this compound. d-nb.infonih.gov

| Copper-Catalyzed Reaction | Starting Material Example | Product Type | Key Features | Reference(s) |

| Aerobic Domino Process | ortho-Formyl Cinnamates + Amines | Isoindolin-1-ylidene Derivatives | Uses O₂ as the oxidant; multicomponent reaction. | pkusz.edu.cn |

| Aerobic C-H Functionalization | 2-Alkyl-N-arylbenzamides | N-Aryl-isoindolinones | Direct functionalization of sp³ C-H bonds. | acs.org |

| Decarboxylative Amination | Propargylic Carbamates | Functionalized Amines | Forms C-N bonds via decarboxylation. | nih.govnih.gov |

Rhodium catalysts are particularly powerful for C-H activation and annulation reactions, enabling the construction of cyclic systems from simple, readily available starting materials.

Annulation of Amides with Alkenes/Alkynes : Rhodium(III) complexes can catalyze the annulation of N-substituted benzamides with alkenes or alkynes. nih.gov This C-H activation/olefination strategy leads directly to the formation of 3-substituted and 3,3-disubstituted isoindolinones. The reaction is highly efficient and tolerates a wide range of functional groups on both coupling partners.

Multicomponent Dehydrogenative Annulation : More complex transformations, such as the one-pot, three-component reaction between diarylimines, vinyl ketones, and simple amines, can be achieved using rhodium catalysts. rsc.orgresearchgate.net This remarkable process involves the activation of multiple C-H and N-H bonds and the formation of several new C-C and C-N bonds to construct isoindole derivatives in a single step.

[3+2] Annulation of Ketimines : Cyclic N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, can undergo a rhodium-catalyzed [3+2] annulation with activated olefins to produce complex spiroisoindolinone structures. acs.org

| Rhodium-Catalyzed Reaction | Starting Material Example | Product Type | Key Features | Reference(s) |

| Annulation of N-benzoylsulfonamides | N-benzoylsulfonamides + Olefins | 3-Substituted Isoindolinones | C-H activation/annulation strategy. | nih.gov |

| Multicomponent Dehydrogenative Annulation | Diarylimines + Vinyl Ketones + Amines | Isoindole Derivatives | One-pot, three-component reaction; multiple bond activations. | rsc.orgresearchgate.net |

| [3+2] Annulation | N-Acyl Ketimines + Activated Olefins | Spiroisoindolinones | Forms complex spirocyclic systems. | acs.org |

Iridium-Catalyzed Oxidative Annulation

Iridium catalysis has emerged as a powerful tool for the synthesis of isoindolinone derivatives through C-H activation and oxidative annulation. mdpi.comoup.comacs.org These methods often utilize a directing group to achieve high regioselectivity.

One notable strategy involves the iridium-catalyzed oxidative annulation of benzamides with cyclopropanols, which act as a C1 synthon. This reaction proceeds through a sequential C-H/C-C cleavage followed by C-C/C-N bond formation to yield structurally diverse isoindolin-1-ones. organic-chemistry.org Another approach is the iridium(I)-catalyzed branched-selective C–H alkylation of N-arylisoindolinones using simple alkenes as alkylating agents. mdpi.com In this case, the amide carbonyl group of the isoindolinone ring directs the ortho C–H activation of the N-aryl ring, leading to a variety of N-arylisoindolinones in good yields. mdpi.com The use of a chiral BiPhePhos-like ligand can induce enantioselectivity in these transformations. mdpi.com

A plausible mechanism for the iridium(I)-catalyzed branched-selective C–H alkylation follows a modified Chalk–Harrod type pathway. mdpi.com Initially, the iridium catalyst, with the assistance of the amide carbonyl directing group, activates the C–H bond to form an iridium hydride intermediate. mdpi.com Subsequent coordination of the alkene substrate, followed by insertion and reductive elimination, yields the final product. mdpi.com

Table 1: Examples of Iridium-Catalyzed Reactions for Isoindolinone Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Iridium(III) | Benzamides and Cyclopropanols | Isoindolin-1-ones | Utilizes cyclopropanol (B106826) as a C1 synthon. organic-chemistry.org |

| Iridium(I) with BiPhePhos-like ligand | N-arylisoindolinones and Alkenes | N-arylisoindolinones | Branched-selective, asymmetric control. mdpi.com |

| Iridium(III) | NH-Sulfoximines and N-Alkoxyamides | Thiadiazine 1-Oxides | C–H amidation/cyclization cascade. acs.org |

Platinum Nanowire Catalysis

Ultrathin platinum nanowires have proven to be effective catalysts for the synthesis of N-substituted isoindolinones. organic-chemistry.org This methodology involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines under a hydrogen atmosphere (1 bar). organic-chemistry.org These unsupported nanowire catalysts demonstrate high efficiency and can be utilized for the synthesis of related heterocycles like phthalazinones when hydrazines are used as the amine component. organic-chemistry.org

The synthesis of platinum nanowires can be achieved through various methods, including the galvanic displacement of nickel nanowire templates. osti.govnih.gov Post-synthesis treatments such as hydrogen annealing can improve the mixing of platinum and nickel, enhancing the catalytic activity. osti.govnih.gov The high surface area and unique electronic properties of these nanowires contribute to their catalytic efficacy in various organic transformations, including hydrogenation reactions. d-nb.info

Zirconia-Based Nanoparticle Catalysis

Zirconia-based nanoparticles have been explored as robust and reusable heterogeneous catalysts for the synthesis of heterocyclic compounds. researchgate.net While specific applications for the direct synthesis of this compound are not extensively documented, their utility in related transformations suggests potential applicability. For instance, zirconium pyrophosphate (ZrP2O7) nanoparticles have been effectively used in the one-pot synthesis of phthalazine (B143731) derivatives under solvent-free conditions. researchgate.net

The catalytic activity of zirconia nanoparticles is often attributed to the presence of coordinatively unsaturated surface sites, which can act as Lewis acid sites. nsf.gov Ultrasmall amorphous zirconia nanoparticles embedded in silica (B1680970) have demonstrated high activity in the hydrogenolysis of polyethylene, a reaction that involves C-C bond cleavage, highlighting their potential for catalyzing complex organic transformations. nsf.gov

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of isoindolinone derivatives. Chiral phosphoric acids and bifunctional organocatalysts have been successfully employed in these transformations. rsc.orgmdpi.com

One strategy involves the organocatalytic enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. rsc.org This reaction, catalyzed by a chiral phosphoric acid, yields spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.org

Another approach utilizes a bifunctional organocatalyst, such as Takemoto's catalyst, for the asymmetric Mannich reaction of functionalized α-amidosulfones. mdpi.com This method has been applied to the synthesis of hybrid molecules containing both isoindolinone and pyrazole (B372694) or aminal functionalities with high enantioselectivity. mdpi.com The reaction proceeds through an asymmetric aza-Mannich/lactamization cascade. mdpi.com

Electrochemical Reduction Methods

Electrochemical reduction provides a green and efficient method for the synthesis of isoindolines and their derivatives from readily available starting materials like phthalimides. researchgate.netnovapublishers.com The direct electrochemical reduction of phthalimide at cathodes with a high overpotential for proton reduction, such as mercury, indium, or cadmium, can selectively produce isoindoline. researchgate.netnovapublishers.com This process involves the removal of both carbonyl groups. researchgate.netnovapublishers.com Key parameters for achieving high efficiency include maintaining the cathode potential in a specific range (e.g., -0.9 to -1.2 V vs. SCE) and controlling the pH of the catholyte. researchgate.netnovapublishers.com

Furthermore, the electrochemical reduction of cyclic imides in an undivided cell using carbon electrodes can controllably yield hydroxylactams and lactams. organic-chemistry.org The selectivity of the reaction can be tuned by adjusting the electric current and reaction time. organic-chemistry.org This method showcases a broad substrate scope and good functional group tolerance. organic-chemistry.org

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem reaction sequences are highly efficient strategies for the synthesis of complex molecules like isoindoline derivatives from simple starting materials in a single step, minimizing waste and operational time. frontiersin.org

One-Pot Reactions for Isoindoline Derivatives

Several one-pot methodologies have been developed for the synthesis of isoindoline and isoindolinone derivatives. A notable example is the catalyst-free, microwave-assisted three-component reaction of 2-formylbenzoic acid, primary amines, and dialkyl phosphites to produce N-alkyl-isoindolinone phosphonates. tandfonline.com This reaction can also be extended to secondary phosphine (B1218219) oxides. tandfonline.com

Another versatile one-pot approach is the Ugi/intramolecular Diels-Alder reaction. beilstein-journals.org For instance, the reaction of 3-(furan-2-yl)acrylaldehyde, an amine, an isocyanide, and a dienophile can lead to furo[2,3-f]isoindole derivatives. beilstein-journals.org Similarly, a tandem Ugi/intramolecular Diels-Alder reaction of (2E,4E)-5-(furan-2-yl)penta-2,4-dienal yields 2,3,3a,4,5,7a-hexahydro-1H-isoindoles. beilstein-journals.org

Furthermore, a one-pot synthesis of polycyclic isoindolines has been achieved through an isoindole umpolung strategy. nih.gov In this reaction, in situ-generated nucleophilic isoindoles are protonated to form electrophilic isoindoliums, which then undergo a Pictet-Spengler-type cyclization. nih.gov

An indium(III) triflate-catalyzed one-pot cascade reaction of 2-formylbenzoates, primary amines, and difluoromethyl ketones provides an efficient route to N-substituted 3-oxoisoindoline-1-difluoroalkyl derivatives via a Mannich/lactamization sequence. rsc.org

Cascade and Domino Processes

Cascade and domino reactions represent a highly efficient strategy for the synthesis of complex molecules like isoindolines from simple starting materials in a single operation. beilstein-journals.org These processes minimize waste, time, and resources by combining multiple bond-forming events in one pot without isolating intermediates. beilstein-journals.orgacs.org

A notable example is a one-pot quadruple cascade protocol developed for the synthesis of fully-substituted hexahydroisoindolinones, which are structurally complex isoindoline derivatives. beilstein-journals.org This method is lauded for being simple, efficient, and atom-economic. beilstein-journals.org Another significant approach involves a copper-catalyzed aerobic domino process that synthesizes isoindolin-1-ylidene derivatives from ortho-formyl cinnamates and various amines. pkusz.edu.cn This reaction proceeds under mild conditions and features amine annulation and double dehydrogenation, demonstrating high atomic efficiency. pkusz.edu.cn

Palladium catalysis is also prominent in this area. A three-component cascade process catalyzed by palladium has been developed for producing isoindolone and phthalazone (B110377) derivatives. acs.org This process involves the carbonylation of an aryl iodide and a Michael acceptor, which is then intercepted by a hydrazine (B178648) nucleophile, followed by an intramolecular Michael addition. acs.org Furthermore, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes provide access to new isoindolin-1-ones bearing a tetrasubstituted carbon at the C-3 position. acs.org This method is advantageous as it uses an inexpensive and environmentally benign base like potassium carbonate and does not require metal catalysis. acs.org

Table 1: Examples of Cascade and Domino Processes in Isoindoline Synthesis

| Reaction Type | Key Substrates | Catalyst/Reagent | Outcome/Product | Reference |

|---|---|---|---|---|

| Quadruple Cascade | 2-Benzylidenemalononitrile, 2-Oxo-N,3-diphenylpropanamide | Organocatalyst (e.g., thiourea-amine) | Fully-substituted hexahydroisoindolinones | beilstein-journals.org |

| Aerobic Domino Process | Ortho-formyl cinnamates, Amines | CuBr₂ / O₂ | Isoindolin-1-ylidene derivatives | pkusz.edu.cn |

| Three-Component Cascade | Aryl iodide, Michael acceptor, Hydrazine | Palladium catalyst | N-Aminoisoindolones or Phthalazones | acs.org |

| Base-Promoted Cascade | 2-Acylbenzonitriles, ((chloromethyl)sulfonyl)benzenes | K₂CO₃ | 3,3-Dialkylated Isoindolin-1-ones | acs.org |

Intramolecular Cyclization and Amidation Strategies

Intramolecular reactions are a cornerstone for constructing the five-membered ring of the isoindoline nucleus. These strategies often involve forming a key carbon-nitrogen or carbon-carbon bond to close the ring.

One significant strategy is the intramolecular C-H alkenylation followed by oxidative aminative cyclization. researchgate.net A one-step synthesis of the isoindoline core has been achieved from benzylsulfonamides and various acrylates using a palladium catalyst. researchgate.net Computational studies for this reaction have highlighted the crucial role of the pyridine-3-sulfonamide (B1584339) group in stabilizing an intermediate that facilitates the C-H activation and subsequent cyclization. researchgate.net

Another powerful method is the PIFA (phenyliodine bis(trifluoroacetate))-assisted intramolecular olefin amidation. researchtrends.net This approach has been successfully applied to synthesize isoindolinone and isoquinolinone skeletons. The reaction proceeds by treating vinyl or allyl substituted benzamides with PIFA, which promotes a 5-exo-trig or 6-exo-trig cyclization to yield the corresponding heterocyclic systems in high yields. researchtrends.net The mechanism involves the oxidation of the nitrogen atom by the hypervalent iodine reagent to form an electronically deficient intermediate, which is then trapped by the olefin. researchtrends.net

Transition metals are also pivotal in these cyclizations. Nickel-catalyzed intramolecular cyclization of N-benzoyl aminals has been described to produce C3-substituted isoindolinones. nih.gov Similarly, nickel-catalyzed oxidative C-H alkynylation/annulation cascades with terminal alkynes lead to 3-alkylidene isoindolinones. nih.gov Aza-conjugate addition offers another route, where aryl-aldehydes with ortho-substituted propiolate fragments react with hydroxylamine (B1172632) to form intermediates that undergo intramolecular cyclization to yield N-hydroxy-2,3-dihydro-isoindolin-1-ones. acs.org

Table 2: Key Intramolecular Cyclization and Amidation Strategies

| Strategy | Key Precursor | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|---|

| C-H Alkenylation/Aminative Cyclization | Benzylsulfonamides, Acrylates | Pd(OAc)₂, Ag₂CO₃, Cu(OAc)₂ | One-step ortho-C-H alkenylation and cyclization | researchgate.net |

| PIFA-Assisted Olefin Amidation | Vinyl/Allyl substituted benzamides | PIFA | 5-exo-trig or 6-exo-trig cyclization | researchtrends.net |

| Nickel-Catalyzed Cyclization | N-benzoyl aminals | Ni⁰ / Lewis Acid | Cyclization to C3-substituted isoindolinones | nih.gov |

| Aza-Conjugate Addition | ortho-Propiolate substituted aryl-aldehydes, Hydroxylamine | None (spontaneous) | Intramolecular addition to form N-hydroxyisoindolinones | acs.org |

Sustainable and Green Chemistry Approaches in Isoindoline Synthesis

In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including isoindolines. researchgate.netsynthiaonline.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. synthiaonline.com

A significant green synthetic technique for isoindolines involves solventless reactions. researchgate.net For instance, isoindoline-1,3-diones have been synthesized through a simple, quick, and solvent-free heating reaction between phenylethylamine and phthalic anhydride. researchgate.net The use of green solvents is another key aspect. Water, ionic liquids, and fluorinated solvents have been explored to replace common volatile organic solvents, sometimes leading to enhanced regio- and stereo-selectivity. frontiersin.org Dialkyl carbonates (DACs), such as dimethyl carbonate (DMC), have been highlighted as green reagents and solvents for the synthesis of various heterocycles, including isoindolines, typically in the presence of a base. frontiersin.org

The development of recyclable catalysts is also crucial for sustainable synthesis. beilstein-journals.org A novel MCM-41-type hexagonal mesoporous silica (OSU-6) has been used as an efficient catalyst for the synthesis of (3-oxoisoindolin-1-yl)phosphonates. beilstein-journals.org Similarly, magnetically recoverable nanoparticle-supported catalysts have been employed in multicomponent reactions to produce heterocyclic phosphonates under solvent-free conditions. beilstein-journals.org Alternative energy sources like microwave irradiation and ultrasound activation are also employed to accelerate reactions, often under solvent- and catalyst-free conditions, thereby reducing energy consumption and reaction times. frontiersin.orgbeilstein-journals.orgmdpi.com

Table 3: Green Chemistry Approaches for Isoindoline and Derivative Synthesis

| Green Approach | Example | Key Features | Reference |

|---|---|---|---|

| Solvent-Free Reaction | Heating of phthalic anhydride and phenylethylamine | Simple heating, no solvent, quick | researchgate.net |

| Green Solvents | Use of Dialkyl Carbonates (DMC) | Green reagent and solvent | frontiersin.org |

| Recyclable Catalysts | MCM-41-type mesoporous silica (OSU-6) | High yields, shorter reaction times, minimum purification | beilstein-journals.org |

| Alternative Energy | Microwave Irradiation | Accelerated reaction times (minutes vs. days) | beilstein-journals.org |

| Atom Economy | Multicomponent Reactions (MCRs) | High atom efficiency, simple implementation, time/energy saving | researchgate.netbeilstein-journals.org |

Divergent Synthetic Strategies for Isoindoline Isomers and Functionalized Derivatives

Divergent synthesis provides an efficient pathway to create a library of structurally related compounds from a common intermediate. This strategy is particularly valuable for exploring the structure-activity relationships of isoindoline-based molecules.

A notable example is the divergent synthesis of complex fused polycyclic indoles. beilstein-journals.org Starting from 2-formylpyrrole, highly selective Diels-Alder and Heck arylation reactions can be employed to create either isoindolo[2,1-a]indoles or pyrrolo[3,4-e]indoles, demonstrating how different reaction pathways can be accessed from a common precursor to generate structural diversity. beilstein-journals.org

Stereodivergent synthesis allows for the creation of all possible stereoisomers of a chiral molecule from a single chiral source. A kinetic resolution of racemic amines via palladium/chiral phosphoric acid-catalyzed intramolecular allylation has been developed to access chiral 1,3-disubstituted isoindolines (DSIs). acs.org By subsequently using an achiral Brønsted acid cocatalyst, the stereochemical outcome of the allylation can be controlled, providing a stereodivergent route to all stereoisomers of the target chiral DSIs. acs.org This control over stereochemistry is critical in drug discovery, where different stereoisomers can have vastly different biological activities.

The functionalization of the isoindoline core is another key aspect of divergent synthesis. For example, isoindolinone derivatives can be further transformed into other important heterocyclic systems. A two-step procedure has been reported where 3-substituted isoindolin-1-ones, prepared from an addition reaction, undergo intramolecular cyclization to yield either cinnolines or 1,2,4-[e]-benzotriazines. nih.gov This showcases a divergent path from a common isoindolinone intermediate to different classes of N-heterocycles. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govuni-duesseldorf.de By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the precise arrangement of atoms and their chemical environments.

The ¹H NMR spectrum of Isoindolin-4-amine is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the aromatic protons, the two methylene (B1212753) (CH₂) groups of the saturated pyrrole (B145914) ring, and the exchangeable protons of the primary amine (NH₂) and the secondary amine (NH) groups. vulcanchem.com

The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling of the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the fused heterocyclic ring. The protons on the two aliphatic methylene groups adjacent to the nitrogen atom are expected to appear as distinct signals in the upfield region of the spectrum, typically between 2.5 and 4.5 ppm. libretexts.org The protons of the primary amine (NH₂) and the secondary amine (NH) are exchangeable and would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | m (multiplet) | Three protons on the substituted benzene ring. |

| Aliphatic CH₂ | ~4.0 - 4.5 | s (singlet) or m | Methylene group adjacent to the aromatic ring (C1). |

| Aliphatic CH₂ | ~3.0 - 3.5 | s (singlet) or m | Methylene group adjacent to the secondary amine (C3). |

| Secondary NH | Variable (broad) | br s | Chemical shift is concentration and solvent dependent. |

Note: This table represents predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. Carbons directly bonded to the electronegative nitrogen atom are deshielded and appear further downfield compared to standard alkane carbons, typically in the 40-60 ppm range. libretexts.org The six aromatic carbons would produce signals in the downfield region, generally between 110 and 150 ppm, with the carbon atom attached to the amino group (C4) and the two carbons at the ring fusion (C3a and C7a) showing characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ (C4) | 140 - 150 |

| Aromatic C (ring junction) | 135 - 145 |

| Aromatic CH | 115 - 130 |

Note: This table represents predicted values based on general principles. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for each CH and CH₂ group.

Carbon-13 NMR (¹³C NMR) Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. vulcanchem.comlibretexts.org The secondary amine in the ring would show a single N-H stretch in a similar region. Other expected signals include aromatic and aliphatic C-H stretches and C=C stretching vibrations from the aromatic ring. vulcanchem.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 | Medium |

Note: This table presents expected absorption ranges. The exact position and intensity can be influenced by the molecular environment and sample state.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum. This technique would be particularly useful for analyzing the carbon framework of the aromatic system. The non-polar C-C bonds within the rings would also be more Raman-active than IR-active. The combined use of both IR and Raman spectroscopy provides a more complete picture of the molecular vibrations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound dihydrochloride (B599025) |

| 2,3-Dihydro-1H-isoindol-4-ol |

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. For this compound (C₈H₁₀N₂), the expected monoisotopic mass is approximately 134.0844 Da. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even nominal mass, a principle known as the nitrogen rule. whitman.edujove.comlibretexts.org The high accuracy of HRMS allows for the calculation of the elemental formula, confirming the presence of eight carbon, ten hydrogen, and two nitrogen atoms.

Fragmentation Analysis: In electron impact (EI) mass spectrometry, the molecule is ionized and fragmented, yielding a characteristic pattern of fragment ions. The fragmentation of this compound is expected to be influenced by both the aromatic ring and the primary amine group. libretexts.orglibretexts.org

Molecular Ion (M⁺): The aromatic nature of the isoindoline (B1297411) core is expected to give rise to a relatively intense molecular ion peak at m/z 134. whitman.edu

Alpha-Cleavage: A characteristic fragmentation pathway for primary amines is the cleavage of the bond alpha to the nitrogen atom. jove.comlibretexts.org However, in this compound, the primary amine is directly attached to the aromatic ring, making this type of cleavage less straightforward than in aliphatic amines.

Loss of H• and HCN: Aromatic amines often show a prominent [M-1]⁺ peak due to the loss of a hydrogen atom from the amine group. miamioh.edu Subsequent fragmentation may involve the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the aromatic ring system, a common fragmentation pathway for nitrogen-containing aromatic compounds. whitman.edumiamioh.edu

Ring Fragmentation: The isoindoline ring itself can undergo fragmentation, leading to a complex pattern of smaller ions that can help in the structural confirmation.

A hypothetical fragmentation pattern based on these principles is outlined below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 134 | [C₈H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 133 | [C₈H₉N₂]⁺ | Loss of H• from the amine group |

| 106 | [C₇H₈N]⁺ | Loss of HCN from the [M-1]⁺ fragment |

| 77 | [C₆H₅]⁺ | Loss of the amine group and ring fragments |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic system. oup.com

The core structure contains a benzene ring fused to a five-membered heterocyclic ring, creating a conjugated system. The presence of the amino group (-NH₂), a strong auxochrome, is expected to influence the absorption maxima (λ_max) and their intensities. The lone pair of electrons on the nitrogen atom can interact with the π-system of the aromatic ring, leading to specific electronic transitions.

The expected transitions for this compound include:

π → π* Transitions: These are high-energy transitions characteristic of aromatic systems. For benzene, these transitions occur around 184 nm, 204 nm, and 256 nm. up.ac.za In this compound, substitution and the presence of the amino group would likely shift these bands to longer wavelengths (a bathochromic or red shift).

n → π* Transitions: The non-bonding electrons of the amino group can be excited into an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions.

The solvent used can also affect the spectrum. In polar solvents, hydrogen bonding can occur with the amine group, which may alter the energy of the non-bonding orbitals and lead to shifts in the absorption bands. Protonation of the amine group in acidic conditions would lead to the loss of the n → π* transition and a spectrum that more closely resembles the parent aromatic cation, resulting in a hypsochromic (blue) shift. rsc.orgresearchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Associated Structural Feature |

| π → π | 200 - 280 | Aromatic π-system |

| n → π | 280 - 350 | Non-bonding electrons on the amine nitrogen |

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis would reveal:

The planarity of the fused ring system.

The precise bond lengths of the C-C and C-N bonds within the rings and the C-N bond of the amine substituent.

The bond angles, confirming the geometry of the fused bicyclic system.

Intermolecular interactions, such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen lone pair, which dictate the crystal packing.

Table 3: Illustrative Crystal Data for a Related Isoindoline Derivative (Data is for 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, a related structure, to demonstrate typical parameters obtained from X-ray analysis) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4363 |

| b (Å) | 8.7363 |

| c (Å) | 12.1212 |

| α (°) | 89.573 |

| β (°) | 80.073 |

| γ (°) | 74.650 |

| Volume (ų) | 747.40 |

In Situ Spectroscopic Investigations of Reaction Mechanisms and Interactions

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying chemical reactions in real-time. researchgate.netnumberanalytics.commt.com These methods allow for the monitoring of reactant consumption, intermediate formation, and product generation without the need for isolating species from the reaction mixture.

Application to this compound Reactions:

Reaction Monitoring: The synthesis of this compound or its subsequent reactions (e.g., acylation, alkylation) could be monitored using in situ FTIR. researchgate.netnumberanalytics.com For example, during an acylation reaction, the disappearance of the characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the appearance of the amide carbonyl (C=O) stretch (around 1650 cm⁻¹) could be tracked over time to determine reaction kinetics and endpoint. libretexts.org

Intermediate Detection: In complex reaction pathways, transient intermediates may be detected. For example, in the synthesis of isoindoline derivatives, in situ spectroscopy has been used to study the formation and transformation of intermediates, providing crucial mechanistic insights. researchgate.netnih.gov

Interaction Studies: Spectroscopic techniques can be used to study non-covalent interactions. For example, changes in the NMR chemical shifts or UV-Vis absorption spectrum of this compound upon the addition of another molecule could indicate the formation of a complex, such as a halogen-bonded or hydrogen-bonded adduct. eie.gr This is valuable for understanding its behavior in different chemical environments or in biological systems.

These advanced methods provide a comprehensive picture of this compound, from its fundamental molecular identity to its dynamic behavior in chemical reactions.

Computational Chemistry and Theoretical Modeling of Isoindolin 4 Amine and Its Derivatives

Quantum-Chemical-Based Investigations

Quantum-chemical methods, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the intrinsic properties of molecules. These studies offer a foundational understanding of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic and molecular properties of complex organic molecules, including isoindoline (B1297411) derivatives. acs.orgnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries to their lowest energy state. researchgate.netmdpi.com This process yields crucial parameters like bond lengths, bond angles, and dihedral angles.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital indicators of a molecule's chemical reactivity and kinetic stability. ekb.eg A small energy gap generally signifies a soft molecule that is more reactive and polarizable, while a large gap indicates a hard, less reactive molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify molecular properties:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (σ): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (μ = -χ).

Studies on isoindolin-1-one (B1195906) derivatives have shown that these DFT-calculated parameters are crucial for understanding their chemical behavior and potential as anti-cancer agents. nih.gov For instance, high values of global softness and low values of chemical potential indicate a chemically reactive soft molecule, which can influence its biological activity. nih.gov

Table 1: Example DFT-Calculated Electronic Properties of a Hypothetical Isoindoline Derivative

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 |

| HOMO-LUMO Energy Gap | ΔE | 4.50 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.75 |

| Chemical Hardness | η | 2.25 |

| Global Softness | σ | 0.22 |

| Electronegativity | χ | 4.00 |

| Chemical Potential | μ | -4.00 |

| Electrophilicity Index | ω | 3.56 |

Theoretical calculations of vibrational spectra (Infrared and Raman) and NMR chemical shifts (isotropic values) serve as a powerful complement to experimental spectroscopic data. acs.orgnih.gov By employing DFT methods, such as B3LYP/6-311**G(d,p), it is possible to compute the harmonic vibrational frequencies and the magnetic shielding constants for a molecule. nih.gov

The calculated vibrational wavenumbers can be correlated with experimental FTIR and FT-Raman spectra. researchgate.net This comparison aids in the definitive assignment of vibrational modes to specific functional groups and molecular motions. researchgate.net Often, calculated frequencies are higher than experimental ones due to the calculations being performed on a single molecule in the gas phase at zero Kelvin and the neglect of anharmonicity. Therefore, the theoretical wavenumbers are often scaled using empirical scaling factors to improve agreement with experimental results. nih.gov For example, scaling factors of 0.958 for the 4000–1700 cm⁻¹ region and 0.983 for wavenumbers below 1700 cm⁻¹ have been used for isoindoline-1,3-dione derivatives. nih.gov

Similarly, theoretical calculations of isotropic shielding values can be correlated with experimental ¹H and ¹³C NMR chemical shifts. acs.org This combined theoretical and experimental approach is an effective tool for confirming the structural features of newly synthesized compounds. nih.gov

Table 2: Comparison of Selected Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for an Isoindoline-1,3-dione Derivative

| Vibrational Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) |

| Aromatic C-H Stretch | 3074 | 3068 |

| C=O Asymmetric Stretch | 1779 | 1785 |

| C=O Symmetric Stretch | 1699 | 1705 |

| C-N Stretch (Imide) | 1306 | 1319 |

| C-H In-plane Bend | 1178 | 1180 |

Note: Data is illustrative and based on findings for related structures. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This analysis provides quantitative insight into the interactions between filled (donor) and empty (acceptor) orbitals within a molecule.

The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated as:

E(2) = qᵢ * (F(i,j)² / (εⱼ - εᵢ))

where qᵢ is the occupancy of the donor orbital, F(i,j) is the off-diagonal NBO Fock matrix element, and εᵢ and εⱼ are the energies of the donor and acceptor orbitals, respectively. wisc.edu

NBO analysis is particularly useful for understanding hyperconjugative and intramolecular charge transfer (ICT) effects. nih.gov For instance, interactions between a lone pair orbital (n) and an antibonding orbital (π* or σ*) indicate charge delocalization. In studies of amine-containing compounds, NBO analysis has been used to identify key intramolecular interactions that contribute to molecular stability. researchgate.netresearchgate.net For example, the delocalization of a nitrogen lone pair into adjacent antibonding orbitals is a common and significant stabilizing interaction. wisc.edu

Table 3: Second-Order Perturbation Analysis of Fock Matrix (E(2)) for Key Donor-Acceptor Interactions in a Model Isoindoline Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N₅ | σ(C₄-C₉) | 5.8 | n → σ |

| LP(1) N₅ | σ(C₄-C₃) | 4.2 | n → σ |

| π(C₆-C₇) | π(C₈-C₉) | 20.5 | π → π |

| π(C₈-C₉) | π(C₆-C₇) | 18.9 | π → π |

LP denotes a lone pair. NBO numbering is hypothetical for illustrative purposes. This data represents typical intramolecular interactions within a conjugated heterocyclic system.

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit non-linear optical (NLO) properties. nih.gov These properties are of great interest for applications in optoelectronics, optical data storage, and telecommunications. nih.govscirp.org

Computational methods, particularly DFT, can predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netrsc.org A large hyperpolarizability value indicates a significant NLO response. scirp.org Studies on various organic chromophores have shown that the presence of strong donor and acceptor groups connected by a π-linker enhances these properties. nih.gov For isoindoline derivatives, the amine group can act as an electron donor, and the aromatic system serves as the π-bridge. By adding various electron-withdrawing groups to the scaffold, the NLO response can be theoretically tuned and enhanced. The calculated values allow for the screening of candidate molecules for promising NLO applications before undertaking complex synthesis and experimental validation. researchgate.netillinois.edu

Table 4: Calculated Non-Linear Optical Parameters for Hypothetical Isoindoline Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Isoindolin-4-amine | 2.5 | 1.5 x 10⁻²³ | 5.0 x 10⁻³⁰ |

| Derivative A (with acceptor group) | 5.8 | 2.1 x 10⁻²³ | 12.5 x 10⁻³⁰ |

| Derivative B (with stronger acceptor) | 8.2 | 2.8 x 10⁻²³ | 25.1 x 10⁻³⁰ |

Values are illustrative, based on general trends observed in NLO studies of donor-π-acceptor systems. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in structure-based drug design, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor recognition. nih.govthesciencein.org Numerous studies have utilized molecular docking to investigate isoindoline derivatives as inhibitors of various enzymes implicated in diseases like cancer and microbial infections. nih.govnih.govresearchgate.netresearchgate.net

The docking process involves two main steps: searching for possible ligand conformations within the active site of the protein (pose generation) and then evaluating and ranking these poses using a scoring function (binding affinity prediction). researchgate.net Software like AutoDock is commonly used, employing algorithms such as the Lamarckian Genetic Algorithm to explore a wide range of binding modes. nih.govresearchgate.net

The output of a docking simulation is a set of binding poses, each with a corresponding predicted binding affinity, typically expressed in kcal/mol. researchgate.net A more negative value indicates a more favorable binding interaction. These simulations provide detailed 3D models of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the binding. nih.gov For example, docking studies of isoindolin-1-one derivatives against the enzyme PI3Kγ revealed specific hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov Similarly, docking of isoindolin-1-ones into the active site of CDK7 helped identify key amino acid residues, like LYS41 and LYS139, that are major contributors to the binding interactions. nih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for designing new derivatives with improved potency and selectivity. nih.gov

Table 5: Example Molecular Docking Results for an Isoindolin-1-one Derivative Against a Protein Kinase Target

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Derivative C | -9.8 | MET162, LYS41 | Hydrogen Bond |

| LEU88, VAL33 | Hydrophobic | ||

| PHE159 | π-π Stacking | ||

| Derivative D | -8.5 | MET162 | Hydrogen Bond |

| ILE25, ALA49 | Hydrophobic |

Data is representative of findings in molecular docking studies of isoindoline derivatives. nih.govthesciencein.orgresearchgate.net

Analysis of Key Interaction Residues (e.g., Hydrogen Bonding, Pi-Stacking)

Computational studies have been instrumental in identifying the critical interactions between isoindoline-based molecules and their biological targets. For instance, in the context of designing inhibitors for phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in cancer pathways, molecular docking and subsequent analyses have revealed crucial binding modes. nih.govresearchgate.net

Similarly, in the development of inhibitors for the p53-MDM2 interaction, another critical target in cancer therapy, docking studies of isoindolinone derivatives have shown that specific substitutions on the isoindoline ring system can lead to enhanced interactions with key residues in the MDM2 protein. researchgate.net These interactions often involve a combination of hydrogen bonds with residues such as Leu54 and Gly58, and hydrophobic contacts within the binding pocket.

A study on pyrrolidine (B122466) and isoindoline derivatives as DPP8 inhibitors identified the critical role of residues Glu275, Glu276, and Tyr788 in the active site for inhibitor interaction through hydrogen bonding and other non-covalent interactions. tandfonline.com

The following table summarizes key interacting residues identified in various studies involving isoindoline derivatives:

| Target Protein | Isoindoline Derivative Type | Key Interacting Residues | Type of Interaction |

| PI3Kγ | Isoindolin-1-one | Val882, Lys833, Asp836, Phe961 | Hydrogen Bonding, Pi-Stacking, Ionic Interaction |

| MDM2 | Isoindolinone | Leu54, Gly58 | Hydrogen Bonding, Hydrophobic |

| DPP8 | Pyrrolidine and Isoindoline | Glu275, Glu276, Tyr788 | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound derivatives and to assess the stability of their complexes with biological targets over time. These simulations, which model the movement of atoms and molecules, offer insights that are not available from static docking poses. nih.govnih.gov

In a study on isoindolin-1-one scaffolds as potential inhibitors of MNK2, MD simulations were employed to validate the docking results and analyze the stability of the ligand-protein complexes. The simulations helped in understanding the dynamic behavior of the inhibitors within the binding pocket. researchgate.net Similarly, MD simulations have been used to study the structural and transport properties of ionic liquids based on N,N-dimethylpyridin-4-amine. rsc.org

The following table outlines the application of MD simulations in studying isoindoline derivatives:

| System Studied | Simulation Software | Force Field | Key Findings |

| Isoindolin-1-one derivatives with PI3Kγ | GROMACS | Amber14SB | Confirmed binding stability, maintained key H-bonds |

| Isoindolin-1-one scaffolds with MNK2 | Not Specified | Not Specified | Validated docking poses, assessed complex stability |

| N,N-dimethylpyridin-4-amine based ionic liquids | Not Specified | Not Specified | Provided insights into structural and transport properties |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

2D-QSAR studies on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors revealed that steric and electrostatic interactions are the primary drivers of enzyme-ligand interaction. nih.gov A QSAR model developed using Hansch analysis showed that the COX-2 inhibitory activity correlated with parameters such as atomic polarizability, the number of hydrogen-bond donors, and the energy of the highest occupied molecular orbital (HOMO). nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.govresearchgate.netnih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.govresearchgate.netfao.orgnih.gov In a study of isoindolin-1-one derivatives as PI3Kγ inhibitors, a CoMFA model was developed that showed good predictive power. nih.gov The resulting contour maps highlighted regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is beneficial for activity. For instance, the model might indicate that a bulky, electron-donating group at a specific position on the isoindoline ring would enhance inhibitory potency. nih.gov

A CoMFA study on isoindolinone derived p53-MDM2 inhibitors also yielded a statistically significant model, providing insights for designing more potent inhibitors. researchgate.net

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govnih.gov This often provides a more comprehensive picture of the structure-activity landscape. For the same set of PI3Kγ inhibitors, a CoMSIA model was built, and its contour maps provided complementary information to the CoMFA model. nih.gov For example, the CoMSIA maps might reveal a specific region where a hydrophobic group is crucial for activity, a detail that might be less apparent from the CoMFA analysis alone. nih.gov

The statistical parameters for CoMFA and CoMSIA models are crucial for assessing their validity and predictive ability. The following table shows typical statistical results from a 3D-QSAR study on isoindolin-1-one derivatives. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² |

| CoMFA | 0.685 | 0.942 | 0.287 | 154.3 | 0.812 |

| CoMSIA | 0.712 | 0.958 | 0.241 | 198.7 | 0.835 |

Note: The values in this table are representative and may vary between different studies.

Comparative Molecular Field Analysis (CoMFA)

Computational Design and Optimization of Isoindoline-Based Chemical Entities

The ultimate goal of the computational studies described above is to guide the design and optimization of new chemical entities with improved properties. researchgate.nettandfonline.com By integrating the insights from interaction analysis, MD simulations, and QSAR models, chemists can rationally design novel isoindoline derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

For example, based on the 3D-QSAR models for PI3Kγ inhibitors, new compounds can be designed by adding or modifying substituents in the regions highlighted by the CoMFA and CoMSIA contour maps. nih.govresearchgate.net If a map indicates that a bulky, hydrophobic group is favored at a certain position, a series of analogs with different alkyl or aryl groups at that position can be synthesized and tested. The predicted activities from the QSAR model can help prioritize which compounds to synthesize. nih.gov

Furthermore, computational approaches can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed compounds, helping to identify candidates with a higher probability of success in later stages of drug development. researchgate.net This integrated computational approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming trial-and-error synthesis. researchgate.netresearchgate.netmdpi.com

Pharmacological and Biological Activity Investigations of Isoindoline Derived Chemical Entities

Anticancer and Antitumor Efficacy

Derivatives of the isoindoline (B1297411) nucleus, particularly isoindolin-1-ones and isoindoline-1,3-diones, have been the subject of extensive research for their potential as anticancer agents. These investigations have revealed significant cytotoxic activity against various cancer cell lines and have begun to uncover the complex mechanisms driving their antitumor effects.

A significant body of research has demonstrated the cytotoxic potential of isoindoline derivatives against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were tested for their cytotoxicity against HT-29 (colon carcinoma), K562 (chronic myelogenous leukemia), and HepG2 (hepatocellular carcinoma) cell lines. jocpr.com Among the synthesized compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated notable antitumor activity against the HepG2 cancer cell line with an IC₅₀ value of 5.89 µM. jocpr.com

Further studies on phenyl- and pyridyl-substituted isoindolines revealed that certain derivatives exhibited stronger antitumor activities than the positive control, Fluorouracil. researchgate.net One such compound showed a four-fold improvement in inhibiting A549 (lung cancer) and HepG2 cell proliferation, with IC₅₀ values of 6.76 µM and 9.44 µM, respectively. researchgate.net Other research highlighted isoindoline derivatives synthesized from L-α-amino acids, with compounds derived from serine and lysine (B10760008) showing remarkable effects on A549 and U373 (glioblastoma) cell lines, with IC₅₀ values of 0.001 mM and 0.007 mM, respectively. researchgate.net

The table below summarizes the cytotoxic activity of selected isoindoline derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Isoindolinone | tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 (Liver) | 5.89 µM | jocpr.com |

| Phenyl-substituted Isoindoline | Compound 37 | A549 (Lung) | 6.76 µM | researchgate.net |

| Phenyl-substituted Isoindoline | Compound 37 | HepG2 (Liver) | 9.44 µM | researchgate.net |

| Isoindoline-amino acid conjugate | Serine-derived isoindoline (Compound 6) | A549 (Lung) | 0.001 mM | researchgate.net |

| Isoindoline-amino acid conjugate | Lysine-derived isoindoline (Compound 7) | U373 (Glioblastoma) | 0.007 mM | researchgate.net |

| Ferrocene-substituted Isoindolinone | Compound 11h | A549 (Lung) | 1.0 µM | researchgate.net |

| Ferrocene-substituted Isoindolinone | Compound 11h | MCF-7 (Breast) | 1.5 µM | researchgate.net |

The anticancer effects of isoindoline derivatives are attributed to several distinct mechanisms of action at the molecular level.

Cereblon Binding: A prominent mechanism involves the binding of isoindoline-1,3-dione (phthalimide) derivatives to the E3 ubiquitin ligase Cereblon (CRBN). nih.govmdpi.commpg.de Compounds such as thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues" upon binding to CRBN. nih.govjove.com This binding alters the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). jove.com The degradation of these factors is crucial for the anti-myeloma activity of these drugs. jove.com This mechanism has become a cornerstone for the development of Proteolysis-Targeting Chimeras (PROTACs), which utilize CRBN-binding ligands to induce the degradation of specific target proteins. nih.gov

PI3Kγ Inhibition: Certain isoindolin-1-one (B1195906) derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). mdpi.comnih.govgoogle.com The upregulation of PI3Kγ is associated with tumor-associated macrophage (TAM)-mediated cancers, such as gastric carcinoma. mdpi.comnih.gov PI3Kγ signaling promotes an immunosuppressive tumor microenvironment. mdpi.comnih.gov By selectively inhibiting PI3Kγ, these isoindolinone compounds can potentially modulate the immune response within the tumor, offering a targeted therapeutic strategy. mdpi.com

DNA Intercalation: Some isoindoline derivatives exert their cytotoxic effects by directly interacting with DNA. Studies on novel phenyl- and pyridyl-substituted isoindolines have shown that certain compounds in this class act as highly potent DNA intercalators. researchgate.net This mechanism involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Apoptosis Modulation: A common outcome of the various mechanisms of action of isoindoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. For example, flow cytometry analysis of HepG2 cells treated with a potent phenyl-substituted isoindoline derivative revealed an apoptosis-inducing effect in a dose-dependent manner. researchgate.net Likewise, certain 4-anilinoquinolinylchalcone derivatives, which incorporate a quinoline (B57606) moiety structurally related to isoindoline, have been shown to trigger apoptosis through the activation of caspases 3/7. mdpi.com The ability to modulate apoptotic pathways is a key characteristic of many effective anticancer agents. google.com

The cytotoxic activities of isoindoline derivatives directly correlate with their ability to inhibit tumor cell proliferation. By targeting fundamental cellular processes through mechanisms like PI3Kγ inhibition or DNA intercalation, these compounds effectively halt the uncontrolled division of cancer cells. researchgate.netmdpi.com The IC₅₀ values obtained from cytotoxicity assays on cell lines such as A549, HepG2, and MCF-7 reflect this antiproliferative capacity. researchgate.netresearchgate.net